Cyclobutyl(4-methoxyphenyl)methanamine hydrochloride
Description
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Properties
IUPAC Name |
cyclobutyl-(4-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9;/h5-9,12H,2-4,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFCPQKSRCSQKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclobutyl(4-methoxyphenyl)methanamine hydrochloride, a compound with the molecular formula CHClN, has garnered attention in the scientific community for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Cyclobutyl Ring : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of the Methoxyphenyl Group : A substitution reaction introduces the methoxyphenyl moiety to the cyclobutyl precursor.
- Formation of the Methanamine Group : An amination reaction adds the amine group to the cyclobutyl-methoxyphenyl intermediate.
- Hydrochloride Salt Formation : The final product is converted to its hydrochloride salt by reacting with hydrochloric acid.
This compound is believed to exert its biological effects through interactions with specific molecular targets, including enzymes and receptors. The compound's structure facilitates binding to these targets, potentially modulating their activity and leading to various biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans with moderate activity .
Antitubercular Activity
A high-throughput screening study identified several compounds with promising antitubercular activity. Although specific data on this compound was not highlighted, related compounds demonstrated minimum inhibitory concentrations (MIC) below 20 µM against Mycobacterium tuberculosis . The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance potency against this pathogen.
Cancer Research
In cancer studies, derivatives of similar structures have shown potent inhibition of cell growth in various human cancer cell lines. For example, compounds exhibiting similar features demonstrated IC values as low as 1.0 nM against MCF-7 breast cancer cells, indicating potential for further development as anticancer agents .
Case Studies
- Antimicrobial Efficacy : A study evaluated several derivatives against common pathogens and found that certain modifications significantly improved antibacterial activity, suggesting potential pathways for developing new antimicrobial agents .
- Antitubercular Screening : In a screening of 100,000 compounds, several analogs showed promising MIC values, leading to further investigations into their structure-activity relationships and potential as therapeutic agents against tuberculosis .
Data Summary
| Compound | Activity Type | MIC (µM) | IC (nM) | Target Pathogen/Cell Line |
|---|---|---|---|---|
| Cyclobutyl(4-methoxyphenyl)methanamine | Antimicrobial | <20 | N/A | S. aureus, E. coli, C. albicans |
| Analog 1 | Antitubercular | <20 | N/A | M. tuberculosis |
| Analog 2 | Cancer Cell Growth | N/A | 1.0 | MCF-7 Breast Cancer Cells |
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : Cyclobutyl(4-methoxyphenyl)methanamine hydrochloride serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows chemists to explore diverse synthetic pathways and develop new materials.
Biology
- Biological Activity Studies : The compound is being investigated for its potential biological activities, including interactions with enzymes or receptors. Preliminary studies suggest it may influence neurotransmitter systems, particularly those involved in mood regulation.
- Mechanism of Action : Its mechanism of action may involve binding to specific molecular targets, modulating their activity, which could lead to various biological effects such as antidepressant or anticancer properties.
Medicine
- Therapeutic Potential : Research is ongoing into its potential therapeutic effects. Compounds with similar structures have demonstrated efficacy in influencing serotonin and norepinephrine levels, suggesting possible applications in treating depression .
- Cancer Research : Some derivatives have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest, indicating potential for anticancer therapies.
Industrial Applications
- Specialty Chemicals Production : The compound can be utilized in the production of specialty chemicals or as a reagent in various industrial processes. Its unique properties make it suitable for specific applications that require high specificity and efficacy.
Case Study 1: Antidepressant Effects
A study focusing on structurally similar compounds indicated that they could enhance serotonin levels in animal models. This suggests that this compound may also exhibit similar antidepressant effects, warranting further investigation into its pharmacological profile .
Case Study 2: Anticancer Properties
Research into derivatives of this compound has shown potential for inhibiting cancer cell proliferation. In vitro studies demonstrated that certain analogs could induce apoptosis in cancer cells, highlighting the need for further exploration of this compound's anticancer capabilities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
